Isoindoline-5-carboxylic acid hydrochloride
CAS No.: 149353-72-0
Cat. No.: VC0123218
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.634
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 149353-72-0 |
---|---|
Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.634 |
IUPAC Name | 2,3-dihydro-1H-isoindole-5-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C9H9NO2.ClH/c11-9(12)6-1-2-7-4-10-5-8(7)3-6;/h1-3,10H,4-5H2,(H,11,12);1H |
Standard InChI Key | YGNBOTDTASINFL-UHFFFAOYSA-N |
SMILES | C1C2=C(CN1)C=C(C=C2)C(=O)O.Cl |
Introduction
Chemical Structure and Properties
Isoindoline-5-carboxylic acid hydrochloride, with CAS number 149353-72-0, is the hydrochloride salt of isoindoline-5-carboxylic acid. The compound features an isoindoline core structure with a carboxylic acid group at the 5-position and exists as a hydrochloride salt.
Molecular Information
The molecular properties of Isoindoline-5-carboxylic acid hydrochloride are summarized in Table 1.
Property | Value |
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CAS Number | 149353-72-0 |
Molecular Formula | C₉H₁₀ClNO₂ |
Molecular Weight | 199.63 g/mol |
IUPAC Name | 2,3-dihydro-1H-isoindole-5-carboxylic acid hydrochloride |
MDL Number | MFCD10699395 |
Table 1: Basic molecular information of Isoindoline-5-carboxylic acid hydrochloride
Property | Value |
---|---|
Density | 1.283 g/cm³ |
Boiling Point | 335.4°C at 760 mmHg |
Flash Point | 156.6°C |
LogP | 1.31680 |
Melting Point | Not available |
Solubility | Enhanced in water (as HCl salt) |
Recommended Storage | Room temperature, under nitrogen |
Table 2: Physical properties related to isoindoline-5-carboxylic acid structure
Structural Characteristics
The compound consists of a bicyclic heterocyclic system with an isoindoline core structure. The isoindoline scaffold contains a five-membered nitrogen-containing ring fused with a benzene ring. The carboxylic acid group is positioned at the 5-position of the isoindoline system, and the hydrochloride salt formation occurs at the nitrogen atom. This structural arrangement contributes to its chemical reactivity and potential interactions with biological targets.
Synthesis Methods
Several synthetic routes exist for the preparation of isoindoline-5-carboxylic acid hydrochloride. The most common approaches involve:
Formation of Isoindoline Ring
The synthesis typically begins with the formation of the isoindoline ring system. This can be accomplished through cyclization reactions starting from appropriate benzene derivatives. The isoindoline core can be constructed through various methods, including:
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Reductive cyclization of appropriate o-phthalaldehyde derivatives
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Cyclization of 2-(bromomethyl)benzyl derivatives
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Reduction of phthalimides followed by appropriate modifications
Carboxylation
Once the isoindoline ring system is established, carboxylation at the 5-position is performed. This can be achieved through:
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Direct carboxylation using carbon dioxide under pressure
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Oxidation of 5-formyl or 5-methyl derivatives
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Metal-catalyzed carbonylation reactions of 5-halo derivatives
Salt Formation
The final step involves treatment with hydrochloric acid to form the hydrochloride salt. This is typically accomplished by dissolving the free base in an appropriate solvent (such as ethyl acetate) and adding hydrochloric acid. For example, treatment with 5N HCl in ethyl acetate followed by appropriate workup procedures can yield the desired hydrochloride salt .
Biological Activities
Isoindoline derivatives, including isoindoline-5-carboxylic acid hydrochloride, have demonstrated various biological activities that make them of interest in pharmaceutical research.
Antibacterial Properties
Research on structurally related isoindoline compounds has shown promising antibacterial activities. Table 3 summarizes some of the antibacterial findings for isoindoline derivatives.
Bacterial Strain | MIC Range (mg/mL) | Notes |
---|---|---|
Bacillus subtilis | 0.328-3.6 | Comparable to some β-lactam antibiotics |
Staphylococcus aureus | 0.328-3.6 | Significant inhibitory effect |
Micrococcus roseus | 0.328-3.6 | Activity demonstrated in multiple studies |
Escherichia coli | 0.328-3.6 | Active against gram-negative bacteria |
Table 3: Antibacterial activity of isoindoline derivatives
Studies have indicated that the carboxyl functional group in isoindoline compounds appears to be necessary for antibacterial activity, suggesting that isoindoline-5-carboxylic acid hydrochloride may possess similar properties .
Neurological Activity
Isoindoline compounds have shown potential for modulating neurological pathways. Research indicates that certain isoindoline derivatives can interact with the dopamine D3 receptor, suggesting potential applications in the treatment of neurological disorders .
Enzyme Inhibition Properties
Several studies have explored the potential of isoindoline derivatives as enzyme inhibitors. Particularly noteworthy is their ability to inhibit ADAMTS-4 and ADAMTS-5, enzymes involved in osteoarthritis.
Applications in Research and Industry
Medicinal Chemistry
Isoindoline-5-carboxylic acid hydrochloride serves as a valuable intermediate in the synthesis of pharmaceutically active compounds. Its enhanced solubility (compared to the free base) makes it particularly useful in drug formulation and development processes. The compound can be utilized in:
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Development of antibacterial agents
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Research on neurological disorders and receptor modulators
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Exploration of enzyme inhibitors for various therapeutic applications
Organic Synthesis
As a building block in organic synthesis, this compound offers several advantages:
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The carboxylic acid functionality provides a versatile handle for further modifications
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The nitrogen in the isoindoline core allows for additional derivatization
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The hydrochloride salt form enhances solubility and reactivity in certain reaction conditions
Material Science
While less documented, potential applications in material science exist, particularly in the development of functional materials where heterocyclic structures can provide specific properties.
Comparison with Related Compounds
Parent Compound
The parent compound, isoindoline-5-carboxylic acid (CAS: 685084-08-6), differs from the hydrochloride salt primarily in terms of solubility and reactivity. The free base generally exhibits:
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Lower water solubility
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Different crystallization properties
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Modified reactivity, particularly in nucleophilic reactions
Structural Analogs
Several structural analogs show interesting comparative properties:
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5-Fluoro-2,3-dihydro-1H-isoindole: Demonstrates different electronic properties due to the fluorine substituent
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2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid: Contains additional functional groups that modify its chemical and biological behavior
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(S)-isoindoline-1-carboxylic acid hydrochloride: Features the carboxylic acid group at a different position, resulting in distinct chemical and biological properties
Current Research and Future Prospects
Research on isoindoline-5-carboxylic acid hydrochloride and related derivatives continues to evolve, with several promising directions:
Medicinal Chemistry Research
Current research focuses on exploring the potential of this compound and its derivatives in:
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Development of novel antibacterial agents to address antibiotic resistance
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Investigation of neurological applications, particularly related to dopamine receptor modulation
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Exploration of anti-inflammatory properties through enzyme inhibition mechanisms
Synthetic Methodology Development
Ongoing efforts aim to develop improved synthetic routes to isoindoline-5-carboxylic acid hydrochloride and its derivatives, with focus on:
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More efficient cyclization methods
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Selective functionalization strategies
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Environmentally friendly synthetic approaches
Structure-Activity Relationship Studies
Structure-activity relationship studies continue to provide valuable insights into how structural modifications of the isoindoline scaffold affect biological activity, potentially leading to more potent and selective compounds for various applications.
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